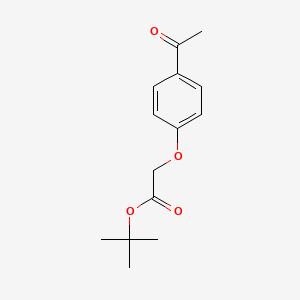

t-Butyl 4-acetylphenoxyacetate

描述

t-Butyl 4-acetylphenoxyacetate is a synthetic ester derivative characterized by a t-butyl ester group and an acetyl-substituted phenoxy moiety. It is primarily utilized in organic synthesis as a protected intermediate, particularly in peptide nucleic acid (PNA) monomer preparation . The t-butyl group serves as a sterically hindered protecting group, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups . Its structural features, including the acetylphenoxy group, influence reactivity, solubility, and stability, making it valuable in controlled synthesis workflows.

属性

分子式 |

C14H18O4 |

|---|---|

分子量 |

250.29 g/mol |

IUPAC 名称 |

tert-butyl 2-(4-acetylphenoxy)acetate |

InChI |

InChI=1S/C14H18O4/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)18-14(2,3)4/h5-8H,9H2,1-4H3 |

InChI 键 |

SJPODIOUZJJLOR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)OC(C)(C)C |

产品来源 |

United States |

相似化合物的比较

Structural Analogues

t-Butyl Phenylcyanoacrylates

- Structure: These compounds feature a cyanoacrylate backbone with varying alkyl/aryl substituents (e.g., methyl, ethyl, tert-butyl) on the phenyl ring .

- Synthesis: Prepared via condensation of t-butyl cyanoacetate with substituted benzaldehydes, contrasting with t-butyl 4-acetylphenoxyacetate’s synthesis via alkylation of phenolic derivatives with t-butyl bromoacetate .

- Applications: Primarily used as monomers for styrene copolymerization, differing from the PNA-focused role of this compound .

tert-Butyl 2-(3-Formylphenoxy)acetate

- Structure: Shares the t-butyl phenoxyacetate core but substitutes the acetyl group with a formyl group at the 3-position .

- Physical Properties: Molecular weight = 236.26 g/mol (C₁₃H₁₆O₄), similar to this compound (estimated MW ~250–270 g/mol) .

t-Butyl-Protected Amino Acid Derivatives

- Structure : Examples include t-butyl esters of Asp/Glu or ethers of Thr/Ser in peptide synthesis .

- Function: Like this compound, these groups prevent undesired side reactions during synthesis but are tailored for amino acid backbones .

Physicochemical Properties

| Property | This compound | tert-Butyl 2-(3-Formylphenoxy)acetate | t-Butyl Phenylcyanoacrylates |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250–270 (estimated) | 236.26 | 200–300 (varies by substituent) |

| Functional Groups | Acetylphenoxy, t-butyl ester | Formylphenoxy, t-butyl ester | Cyanoacrylate, t-butyl ester |

| Stability | Acid-labile (TFA-sensitive) | Likely acid-labile | Polymerizes under heat/light |

| Applications | PNA monomers | Intermediate for further derivatization | Polymerization monomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。